1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane is a fluorinated organic compound with the molecular formula C7H2F13O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane typically involves the reaction of perfluorinated precursors with trifluorovinyl ethers. One common method is the reaction of perfluoropentane with trifluorovinyl ether under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where perfluorinated hydrocarbons are reacted with trifluorovinyl ethers in specialized reactors. These processes are designed to maximize efficiency and minimize by-products, ensuring the production of high-purity this compound for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The trifluorovinyl group can undergo addition reactions with various electrophiles and nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiols. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield partially fluorinated pentanes, while addition reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of advanced fluorinated materials and polymers.
Biology: Employed in the development of fluorinated probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane exerts its effects is primarily related to its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and thermal stability, allowing it to interact with various molecular targets and pathways. In biological systems, it may interact with lipid membranes and proteins, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,4,5,5,5-Decafluoropentane: Similar in structure but lacks the trifluorovinyl group, resulting in different reactivity and applications.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains an additional fluorine atom and a trifluoromethyl group, leading to distinct chemical properties.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Features a sulfonyl fluoride group, which imparts different reactivity and applications.
Uniqueness
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane is unique due to the presence of both perfluorinated and trifluorovinyl groups, which confer a combination of high thermal stability, low surface energy, and versatile reactivity. These properties make it particularly valuable in the synthesis of advanced materials and specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
73928-40-2 |
---|---|
Molekularformel |
C7HF13O |
Molekulargewicht |
348.06 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5-decafluoro-1-(1,2,2-trifluoroethenoxy)pentane |
InChI |
InChI=1S/C7HF13O/c8-1(9)2(10)21-7(19,20)6(17,18)5(15,16)4(13,14)3(11)12/h3H |
InChI-Schlüssel |
IBBCNYCWBLECNN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.